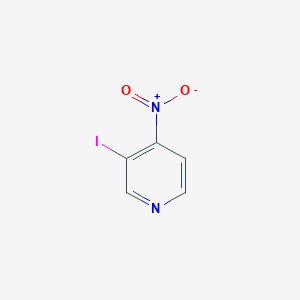

3-Iodo-4-nitropyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine scaffold, a nitrogen-containing heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgsemanticscholar.org Its presence is noted in a vast array of natural products, including vitamins and alkaloids, as well as in a substantial number of FDA-approved drugs. rsc.orgsemanticscholar.orgmdpi.com The weak basicity and aqueous solubility of pyridine moieties often enhance the pharmacological properties of drug molecules. mdpi.comnih.gov This "privileged scaffold" is frequently incorporated into new drug candidates due to its synthetic tractability and its ability to interact with biological targets. rsc.orgsemanticscholar.org The versatility of the pyridine ring allows for extensive functionalization, making it a key component in more than 7,000 drug molecules of medicinal importance. semanticscholar.org

Research Trajectories of Nitropyridine Derivatives

Nitropyridine derivatives are a specific class of pyridines that have demonstrated a broad spectrum of biological activities and are valuable intermediates in organic synthesis. mdpi.commdpi.com The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the pyridine ring, making these compounds useful for creating complex molecules. mdpi.com Research has shown that nitropyridines can be functionalized through various reactions, paving the way for the development of fused heterocyclic systems. mdpi.com Although historically considered an underexplored class of compounds, recent advancements in synthetic methodologies have led to a renewed interest in their potential applications in pharmacology and materials science. mdpi.com Nitropyridine-N-oxides, in particular, have been investigated for their oxidizing properties and as intermediates in organic synthesis. nih.gov

Overview of Academic Interest in 3-Iodo-4-nitropyridine

Among the various halogenated nitropyridines, this compound has emerged as a compound of particular academic and research interest. Its structure, featuring an iodine atom and a nitro group on the pyridine ring, makes it a highly reactive and versatile synthetic intermediate. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the pyridine ring.

The compound's utility is highlighted in its application as a precursor in various chemical transformations. For instance, it can undergo fluorination reactions, where the iodine is displaced by a fluorine atom. rsc.org This is a valuable transformation in the synthesis of fluorinated organic molecules, which often exhibit unique biological properties. The reactivity of this compound makes it a key building block for creating more complex and potentially bioactive molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 89283-70-5 fluorochem.co.ukbldpharm.com |

| Molecular Formula | C5H3IN2O2 fluorochem.co.ukchemblink.com |

| Molecular Weight | 249.99 g/mol chemblink.com |

| Appearance | Solid fluorochem.co.uk |

| Purity | Typically ≥95% fluorochem.co.uk |

| Boiling Point | 313.479 °C at 760 mmHg chemsrc.com |

| Density | 2.145 g/cm³ chemsrc.com |

| Flash Point | 143.388 °C chemsrc.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXQSQPKFWCRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634108 | |

| Record name | 3-Iodo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-70-5 | |

| Record name | 3-Iodo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 3 Iodo 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3-Iodo-4-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, proceeding through a stepwise addition-elimination mechanism. libretexts.org This process involves the initial attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com The stability of this intermediate is a critical factor in determining the reaction's feasibility and regioselectivity. stackexchange.com The subsequent departure of a leaving group restores the ring's aromaticity, yielding the final substitution product. libretexts.org In the context of pyridine derivatives, the ring nitrogen's electron-withdrawing nature significantly influences the positions susceptible to nucleophilic attack. stackexchange.com

The presence of two potential leaving groups (iodo at C-3 and nitro at C-4) on the this compound ring raises questions of regioselectivity. The outcome of an SNAr reaction is governed by the electronic activation of the substitution sites.

The C-4 position (para to the ring nitrogen) of the pyridine ring is highly activated towards nucleophilic attack. This activation is twofold: it is an electronically favored position for nucleophilic substitution on a pyridine ring, and it is further activated by the powerful electron-withdrawing nitro group. stackexchange.comstackexchange.com

When a nucleophile attacks the C-4 position, the resulting Meisenheimer complex is significantly stabilized. The negative charge can be delocalized not only across the carbon framework but also onto the electronegative oxygen atoms of the nitro group and, crucially, onto the pyridine ring's nitrogen atom. stackexchange.com This extensive delocalization lowers the energy of the intermediate, facilitating its formation and thereby promoting the substitution pathway at this site. stackexchange.com Consequently, many SNAr reactions involving this compound result in the displacement of the nitro group by the incoming nucleophile.

In contrast, the C-3 position (meta to the ring nitrogen) is electronically disfavored for nucleophilic attack. When an attack occurs at C-3, the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen atom through resonance. stackexchange.com This lack of stabilization makes the Meisenheimer complex for C-3 substitution significantly higher in energy than the one for C-4 substitution. stackexchange.com

While iodine is an excellent leaving group, the initial, rate-determining step of the SNAr mechanism is the nucleophilic attack. stackexchange.com Because the formation of the intermediate for C-3 substitution is energetically unfavorable, direct displacement of the iodo group is generally not the preferred reaction pathway under standard SNAr conditions.

The efficiency of an SNAr reaction also depends on the ability of the substituent to depart as a stable anion. libretexts.org In this compound, the two potential leaving groups are the iodide ion (I⁻) and the nitrite ion (NO₂⁻).

Iodide (I⁻): As the conjugate base of a strong acid (hydroiodic acid), iodide is a very weak base and thus an excellent leaving group. libretexts.org Its ability to stabilize a negative charge is high due to its large size and polarizability. libretexts.orgnih.gov

Nitrite (NO₂⁻): The nitro group can also be displaced, leaving as the nitrite ion. This is common in SNAr reactions where the nitro group strongly activates the ring for the initial nucleophilic attack. libretexts.org

The predominant reaction pathway is typically determined by the site of the initial nucleophilic attack rather than solely by leaving group ability. Since the C-4 position is much more activated towards attack, the displacement of the nitro group is the more common outcome, despite iodide being a superior leaving group in principle.

Table 1: Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Activating Factors | Leaving Group | Stability of Intermediate | Predominant Outcome |

|---|---|---|---|---|

| C-4 | Ring Nitrogen (para), Nitro Group | NO₂⁻ | High (Charge delocalized on ring N and NO₂) | Substitution of the nitro group |

| C-3 | None (meta to ring N) | I⁻ | Low (Charge not delocalized on ring N) | Reaction is disfavored |

The specific nucleophile and reaction conditions employed can significantly influence the course and rate of SNAr reactions. uchile.cl

Nature of the Nucleophile: Strong, negatively charged nucleophiles generally favor the SNAr mechanism. libretexts.org The "hardness" or "softness" of a nucleophile can also play a role in selectivity, although electronic activation at the C-4 position is the dominant factor for this substrate. The rate of reaction is impacted by the nucleophilicity of the attacking species. stackexchange.com

Reaction Conditions:

Solvent: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are typically used for SNAr reactions. libretexts.org These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophilic anion relatively "bare" and highly reactive. libretexts.orguchile.cl

Temperature: Like most chemical reactions, the rate of SNAr substitutions increases with temperature. This can be used to drive reactions that may be sluggish at room temperature.

Regioselectivity and Site-Specificity of Substitution Reactions

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can be readily reduced to an amine, providing a valuable synthetic route to aminopyridines. acs.org The primary challenge in the reduction of this compound is the chemoselective transformation of the nitro group without affecting the carbon-iodine bond, which is susceptible to reductive cleavage (hydrogenolysis).

The selection of an appropriate reducing agent is therefore critical to achieving the desired outcome, 3-iodo-4-aminopyridine.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is highly effective for nitro group reduction. commonorganicchemistry.com However, it is often too harsh for substrates containing sensitive functional groups like aryl iodides, as it can readily cleave the C-I bond. commonorganicchemistry.com While catalysts like Raney nickel are sometimes used to avoid dehalogenation of chlorides and bromides, the C-I bond remains particularly vulnerable. commonorganicchemistry.com

Metal-Acid Systems: The use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂), are classic and reliable methods for converting aromatic nitro compounds to anilines. commonorganicchemistry.comreddit.com These conditions are generally chemoselective and are known to preserve aryl halide bonds, making them suitable for the reduction of this compound. scispace.com

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can also be used. However, the potential for dehalogenation with palladium catalysts remains a concern.

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups, sometimes offering high selectivity. commonorganicchemistry.comwikipedia.org

Table 2: Common Reagents for the Reduction of the Nitro Group in this compound

| Reducing Agent/System | Typical Conditions | Expected Product | Potential Side Reactions |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH) | 3-Iodo-4-aminopyridine | High risk of dehalogenation to form 4-aminopyridine |

| SnCl₂ | HCl, solvent (e.g., EtOH) | 3-Iodo-4-aminopyridine | Generally none; highly chemoselective |

| Fe / HCl or Fe / NH₄Cl | Acidic or neutral aqueous solution | 3-Iodo-4-aminopyridine | Generally none; chemoselective |

| Zn / Acetic Acid | Acetic acid solvent | 3-Iodo-4-aminopyridine | Generally none; mild and chemoselective |

Catalytic Hydrogenation for Amine Formation

The reduction of the nitro group in this compound to form 3-iodo-4-aminopyridine is a key transformation that opens avenues for further functionalization. Catalytic hydrogenation is a primary method to achieve this, though careful selection of catalysts and reaction conditions is crucial to ensure the preservation of the C-I bond, which is susceptible to hydrogenolysis.

Commonly employed catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The reaction temperature and pressure are critical parameters that need to be optimized to achieve high selectivity for the amino product while minimizing the cleavage of the iodo group. For instance, lower temperatures and pressures are generally favored to enhance selectivity.

While specific protocols for the catalytic hydrogenation of this compound are not extensively detailed in readily available literature, the synthesis of the corresponding amine, 4-amino-3-nitropyridine, from 4-nitropyridine-N-oxide has been achieved using iron in mineral acids, which suggests that reductive methods are viable for this class of compounds semanticscholar.org. For the hydrogenation of this compound, a comparative study of different catalysts and conditions would be necessary to determine the optimal approach for maximizing the yield of 3-iodo-4-aminopyridine.

| Catalyst | Typical Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Pd/C | H2 (1-5 atm), RT-50°C, Ethanol/Methanol | High activity for nitro group reduction | Risk of C-I bond hydrogenolysis |

| Pt/C | H2 (1-5 atm), RT, Acetic Acid/Ethanol | Effective for nitro group reduction | Can also promote dehalogenation |

| Raney Nickel | H2 (1-10 atm), RT-80°C, Ethanol | Cost-effective | May require higher pressures and temperatures |

Selective Reduction Methods

To circumvent the potential for deiodination associated with catalytic hydrogenation, various selective chemical reduction methods can be employed. These methods often utilize metal-based reducing agents in acidic or neutral media and can offer greater functional group tolerance.

One of the most common and effective reagents for the selective reduction of aromatic nitro compounds is tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid. This method is known for its high chemoselectivity, effectively reducing the nitro group while leaving other reducible functionalities, including halogens, intact.

Other metallic reducing agents such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid) are also widely used. These reactions proceed through a series of single electron transfers from the metal to the nitro group, followed by protonation steps. The choice of metal and acid can influence the reaction rate and selectivity. For the reduction of this compound, these methods are expected to yield 3-iodo-4-aminopyridine with minimal loss of the iodine substituent.

| Reducing Agent | Solvent/Acid | Key Features |

|---|---|---|

| SnCl2·2H2O | Ethanol/HCl | High chemoselectivity, mild conditions. |

| Fe powder | Acetic Acid/Ethanol | Cost-effective, generally good selectivity. |

| Zn powder | Acetic Acid/Water | Effective for many nitro compounds. |

Halogen Exchange and Other Functional Group Interconversions

The presence of a strong electron-withdrawing nitro group at the 4-position of the pyridine ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation particularly influences the reactivity of the iodo group at the 3-position.

The Finkelstein reaction, which involves the exchange of one halogen for another, is a relevant transformation for this compound byjus.comunacademy.comwikipedia.orgadichemistry.comvedantu.com. This SN2-type reaction can be driven to completion by carefully selecting the reaction conditions, such as the solvent and the nature of the halide salt byjus.comwikipedia.orgadichemistry.comvedantu.com. In the case of this compound, treatment with a fluoride (B91410) source, such as potassium fluoride in a polar aprotic solvent, could potentially lead to the corresponding 3-fluoro-4-nitropyridine (B80604). The high electronegativity and poor leaving group ability of fluoride would make the reverse reaction unfavorable.

Interestingly, studies on the related compound 3-bromo-4-nitropyridine (B1272033) have shown that reaction with amines can lead to not only the expected nucleophilic substitution product but also a rearranged product where the nitro group migrates from the 4-position to the 3-position clockss.orgresearchgate.net. This highlights the complex reactivity of such systems and suggests that similar rearrangements could be possible for this compound under certain conditions.

Investigations into Electron-Withdrawing Effects of Nitro and Iodo Groups

The chemical reactivity of this compound is profoundly influenced by the synergistic electron-withdrawing effects of both the nitro and iodo substituents. The nitro group, being one of the strongest electron-withdrawing groups, deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the 4-position significantly depletes the electron density at the 2, 3, 5, and 6 positions of the pyridine ring.

The iodine atom, while being a halogen, also exhibits an inductive electron-withdrawing effect (-I effect), further reducing the electron density of the pyridine ring. This combined electron withdrawal by the nitro and iodo groups makes the pyridine ring highly electron-deficient. This electron deficiency has been shown in related substituted pyridines to affect bond lengths and angles within the ring nih.gov. For instance, in 4-nitropyridine (B72724) N-oxide, the presence of the nitro group leads to an increase in the ipso-angle of the pyridine ring nih.gov.

The significant electron deficiency of the pyridine ring in this compound enhances its susceptibility to nucleophilic attack, as discussed in the context of halogen exchange. The electron-withdrawing nature of the substituents stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, thereby lowering the activation energy for such transformations.

Noncovalent Interactions and Their Influence on Reactivity (e.g., π-Hole Interactions, Halogen Bonding)

Beyond covalent transformations, the reactivity and solid-state structure of this compound are significantly influenced by noncovalent interactions, particularly π-hole interactions and halogen bonding.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a noncovalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. The presence of the electron-withdrawing nitro group and the electronegative pyridine nitrogen enhances the positive character of the σ-hole on the iodine atom, making it a stronger halogen bond donor acs.orgmdpi.comresearchgate.netnih.govju.edu.jo. This enhanced halogen bonding capability can influence the molecule's interaction with other molecules in solution and in the solid state, potentially affecting its reactivity and physical properties. Studies on N-alkyl-3-halogenopyridinium salts have demonstrated the formation of strong C-X⋯I⁻ halogen bonds, highlighting the propensity of such systems to engage in these interactions mdpi.comresearchgate.net.

The interplay of these noncovalent forces, in conjunction with the electronic effects of the substituents, dictates the rich and complex chemical behavior of this compound, making it a fascinating subject for further investigation in the field of heterocyclic chemistry.

Spectroscopic and Structural Elucidation of 3 Iodo 4 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For 3-iodo-4-nitropyridine, ¹H and ¹³C NMR are used to characterize the core structure, while ¹⁹F NMR is essential for analyzing its fluorinated derivatives.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the this compound ring, there are three aromatic protons located at the C2, C5, and C6 positions. The electron-withdrawing nature of the nitro group at C4 and the iodine atom at C3 significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum, which is typical for aromatic protons in electron-deficient rings.

The expected signals for the protons of this compound are:

H6: This proton is adjacent to the ring nitrogen and is expected to be the most deshielded, appearing at the lowest field. It typically appears as a doublet due to coupling with H5.

H2: This proton is also adjacent to the nitrogen but is influenced by the nearby iodine atom. It is expected to appear as a singlet or a narrow doublet.

H5: This proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the adjacent nitro group.

The precise assignment of these signals is confirmed using 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals the coupling relationships between adjacent protons.

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Pyridines

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-([1,1'-Biphenyl]-4-yl)pyridine | Hα (to N) | 8.70 | d | 4.8 |

| 2-(4-Chlorophenyl)pyridine | Hα (to N) | 8.70 | d | 4.4 |

Note: Data for illustrative substituted pyridines. The exact chemical shifts for this compound may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a distinct signal in the spectrum. bhu.ac.in The chemical shifts are highly dependent on the electronic environment, including hybridization and the electronegativity of attached atoms. udel.eduoregonstate.edu

The key features in the ¹³C NMR spectrum of this compound are:

C4 (bearing the NO₂ group): This carbon is significantly deshielded due to the strong electron-withdrawing effect of the nitro group and is expected to appear at a low field.

C3 (bearing the Iodo group): The carbon atom directly attached to the iodine experiences the "heavy atom effect," which can cause its signal to shift upfield to an extent that is sometimes counterintuitive. bhu.ac.in

C2 and C6: These carbons, adjacent to the electronegative nitrogen atom, are deshielded and appear downfield in the aromatic region.

C5: This carbon's chemical shift is influenced by its proximity to the C4-nitro and C6-H carbons.

Typical chemical shift ranges for carbons in similar environments are well-established. compoundchem.com For instance, carbons in aromatic and alkene systems generally appear between 110-150 ppm. bhu.ac.in

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-I (Aromatic) | 90 - 100 |

| C-NO₂ (Aromatic) | 140 - 155 |

| Aromatic C-H | 120 - 140 |

Note: These are general ranges; specific values for this compound require experimental determination.

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.orgwikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range (approximately 800 ppm), which provides excellent signal dispersion and minimizes the chances of peak overlap, even in complex molecules. wikipedia.orgthermofisher.com

This technique is invaluable for:

Confirming the incorporation of fluorine into the molecular structure.

Determining the number and electronic environment of different fluorine atoms.

Elucidating structural information through spin-spin coupling with other nuclei, such as ¹H (J_HF) and ¹³C (J_CF), as well as other ¹⁹F nuclei (J_FF). wikipedia.orgrsc.org

The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. For example, in a hypothetical 2-fluoro-3-iodo-4-nitropyridine, the ¹⁹F signal would provide a unique fingerprint of its position on the pyridine (B92270) ring. Coupling constants provide through-bond connectivity information; for instance, a three-bond coupling (³J_HF) to the proton at C6 would help confirm the fluorine's placement at C2.

Table 3: General Characteristics of ¹⁹F NMR Spectroscopy

| Parameter | Description | Significance for Fluorinated Derivatives |

|---|---|---|

| Natural Abundance | 100% | High sensitivity, no isotopic enrichment needed. wikipedia.org |

| Chemical Shift Range | ~800 ppm | Excellent signal resolution, reduces peak overlap. wikipedia.orgthermofisher.com |

| Spin-Spin Coupling | Couples with ¹H, ¹³C, and other ¹⁹F nuclei. | Provides detailed structural and conformational information. rsc.org |

| Sensitivity | High, comparable to ¹H NMR. | Allows for analysis of small sample quantities. biophysics.org |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, key diagnostic peaks include:

N-O Asymmetric and Symmetric Stretching: The nitro group (NO₂) is a strong IR absorber. It exhibits two characteristic and intense stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1370 cm⁻¹ region.

C=C and C=N Ring Stretching: The pyridine ring gives rise to several absorption bands in the 1400–1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500–600 cm⁻¹. This absorption is often weak.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700–900 cm⁻¹ region, providing information about the substitution pattern of the ring.

Table 4: Expected FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1335 - 1370 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| C-H | Aromatic Stretch | > 3000 |

| C-H | Out-of-plane Bend | 700 - 900 |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is often complementary to FTIR because the selection rules differ; vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group (NO₂) often produces a strong and easily identifiable Raman band.

Ring Breathing Modes: The symmetric "breathing" vibration of the pyridine ring, where the entire ring expands and contracts, typically gives a very strong signal in the Raman spectrum.

C-I Bond: The C-I stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed with Raman spectroscopy.

The combination of FTIR and Raman data provides a more complete picture of the vibrational characteristics of the molecule, aiding in unambiguous structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within molecules. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones. The key chromophores in this compound are the nitropyridine ring system, which contains both π bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms.

The electronic spectrum of such compounds is typically characterized by two main types of transitions:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high-energy and result in strong absorption bands, often found in the shorter wavelength UV region.

n → π* transitions: These are lower-energy transitions where an electron from a non-bonding orbital (e.g., on the oxygen atoms of the nitro group or the pyridine nitrogen) is promoted to a π* antibonding orbital. These absorptions occur at longer wavelengths and are typically weaker in intensity than π → π* transitions.

Table 1: Representative UV-Vis Absorption Data for a Related Nitropyridine Compound

| Compound | λmax (nm) | Transition Type (Probable) |

|---|---|---|

| 3-Nitropyridine (B142982) | ~260 | π → π* |

Note: Data is based on the spectrum of 3-nitropyridine and serves as a representative example. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₅H₃IN₂O₂), the calculated molecular weight is 249.99 g/mol . alfa-chemistry.com

Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation into smaller, charged fragments. The fragmentation pattern is predictable based on the strengths of chemical bonds and the stability of the resulting fragments. For this compound, key fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (·I, mass 127) a common fragmentation, leading to a peak at m/z 122 (M - 127).

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro radical (·NO₂, mass 46), producing a fragment ion at m/z 204 (M - 46).

Loss of Nitric Oxide: Nitroaromatic compounds can lose nitric oxide (·NO, mass 30), which would yield a peak at m/z 220 (M - 30).

Ring Fragmentation: The pyridine ring itself can break apart, leading to smaller fragment ions.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Mass Loss |

|---|---|---|

| 250 | [C₅H₃IN₂O₂]⁺˙ (Molecular Ion) | - |

| 220 | [C₅H₃INO]⁺˙ | ·NO |

| 204 | [C₅H₃IN]⁺˙ | ·NO₂ |

| 122 | [C₅H₃N₂O₂]⁺ | ·I |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although the specific crystal structure of this compound is not publicly documented, a detailed analysis of its isomer, 2-iodo-3-nitropyridine (B1600184), provides significant insight into the expected structural characteristics. nih.gov

The study of 2-iodo-3-nitropyridine revealed a monoclinic crystal system. nih.gov Key findings from this analysis show that the nitro group is tilted with respect to the plane of the pyridine ring. nih.gov This type of structural data is fundamental for understanding the intermolecular forces that govern the crystal packing.

Table 3: Crystallographic Data for the Isomer 2-Iodo-3-nitropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃IN₂O₂ |

| Molecular Weight | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

Source: Data for the isomer 2-iodo-3-nitropyridine. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and morphology. For this compound, the primary interactions expected to influence its solid-state structure are hydrogen bonds, π-π stacking, and halogen bonds.

While lacking conventional hydrogen bond donors (like O-H or N-H), this compound can form weak C-H···O and C-H···N hydrogen bonds. The hydrogen atoms on the pyridine ring can act as donors, while the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are potential acceptors. acs.orgnih.gov In the crystal structure of the isomer 2-iodo-3-nitropyridine, intermolecular C—H···N hydrogen-bonding interactions are observed, which link the molecules into one-dimensional chains. nih.gov The nitro group is a known acceptor in C-H···O interactions, which can actively direct crystallization patterns. acs.org

Aromatic rings, such as pyridine, can interact through π-π stacking, where the electron clouds of adjacent rings attract one another. nih.gov These interactions are crucial in the packing of many aromatic compounds. The conformation can be face-to-face or offset/parallel-displaced. nih.gov In related nitropyridine derivatives, such as 2-benzyloxy-3-nitropyridine, weak π-π interactions with centroid-centroid distances of approximately 3.8 to 4.0 Å have been observed, helping to stabilize the crystal structure. researchgate.net Similar interactions would be expected to contribute to the packing of this compound.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond, allowing it to interact favorably with electron-rich atoms. sunway.edu.my

Two primary types of halogen bonds are plausible in the crystal structure of this compound:

I···N Interaction: The iodine atom on one molecule can interact with the nitrogen atom of the pyridine ring on an adjacent molecule. These I···N bonds are well-documented and are strong enough to be used as a reliable tool in crystal engineering, with typical interaction distances around 2.8 to 2.9 Å. sunway.edu.mynih.gov

I···O Interaction: The iodine atom can also interact with one of the oxygen atoms of the nitro group on a neighboring molecule. Computational studies on similar systems have shown that I···O halogen bonds can be energetically favorable, with interaction distances shorter than the corresponding I···N bonds. nih.gov

The interplay between these different intermolecular forces dictates the final, most stable three-dimensional architecture of the crystal.

Conformational Analysis and Torsional Angles

The conformation of nitropyridine derivatives is largely influenced by the steric and electronic interactions between the nitro group and the substituents on the pyridine ring. A key parameter in the conformational analysis of these compounds is the torsional angle, which describes the rotation of the nitro group relative to the plane of the pyridine ring.

In the absence of direct crystallographic data for this compound, theoretical calculations and comparisons with analogous molecules become crucial for understanding its conformational preferences. The interplay of steric repulsion and electronic effects, such as potential weak intramolecular interactions, would ultimately determine the most stable conformation in the solid state and in solution.

Comparison with Isostructural Halogenated Nitropyridines

The principle of isostructurality, where different compounds crystallize in the same or very similar structures, is a powerful tool for understanding the influence of specific atomic substitutions on the crystal packing and molecular conformation. By comparing a series of isostructural halogenated nitropyridines, the role of the halogen atom (from chlorine to iodine) in directing the supramolecular architecture can be systematically investigated.

A comparative study on a series of 2-amino-3-nitro-5-halopyridines (where halo = Cl, Br, I) reveals that these compounds are isostructural, allowing for a direct comparison of the effects of the different halogen atoms on their crystal structures. nih.govresearchgate.net Although not the exact this compound, this series provides a model for how halogen substitution at the 3-position might influence the crystal packing of a 4-nitropyridine (B72724).

The table below presents a hypothetical comparison based on trends observed in isostructural halogenated aromatic compounds.

| Feature | 3-Chloro-4-nitropyridine | 3-Bromo-4-nitropyridine (B1272033) | This compound |

| Halogen Bond Donor Strength | Weak | Moderate | Strong |

| Expected Unit Cell Volume | Smaller | Intermediate | Larger |

| Dominant Intermolecular Interactions | Dipole-dipole, π-π stacking | Halogen bonds, π-π stacking | Stronger Halogen bonds, π-π stacking |

Computational Chemistry Approaches to 3 Iodo 4 Nitropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool for studying pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. aps.orgaps.org DFT methods are used to model a wide range of properties for 3-iodo-4-nitropyridine, from its fundamental electronic characteristics to its behavior in chemical reactions. nih.gov Functionals such as B3LYP are commonly employed, often with basis sets like 6-311+G(d,p), to achieve accurate predictions for the electronic and structural properties of such molecules. niscpr.res.inresearchgate.net

HOMO-LUMO Energy Gaps: The electronic character of this compound is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of the molecule to donate an electron, while the LUMO indicates its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. wikipedia.orgirjweb.com

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.comschrodinger.com For this compound, DFT calculations are employed to determine the energies of these orbitals and predict the molecule's reactivity in various reactions, such as Suzuki-Miyaura cross-coupling. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Molecular Electrostatic Potential (MEP) Surfaces: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net

DFT calculations can effectively model the electrostatic potential of this compound. Such analyses highlight the electron-deficient character of the areas influenced by the strongly electron-withdrawing nitro (NO₂) group, making the pyridine ring susceptible to nucleophilic substitution. The MEP surface also identifies the electron-rich regions, such as those associated with the lone pairs of the nitrogen and oxygen atoms, which are potential sites for interaction with electrophiles. mdpi.comnih.gov

Vibrational Frequencies: DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This correlation is crucial for confirming the molecular structure and aiding in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. For pyridine derivatives, DFT methods like B3LYP have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. researchgate.net Relativistic effects on vibrational frequencies can also be accounted for in DFT calculations, which is relevant for molecules containing heavier atoms like iodine. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, provides a powerful means to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govaps.org The calculations determine the isotropic magnetic shielding tensors of the nuclei. aps.org The chemical shifts are then obtained by referencing these calculated shielding values to a standard compound, typically tetramethylsilane. aps.org This computational approach aids in assigning experimental NMR signals and can be particularly useful for distinguishing between isomers or predicting the electronic effects of substituents on the chemical shifts of the pyridine ring. chemrxiv.orgrsc.orgchemrxiv.org

DFT calculations are an indispensable tool for investigating the detailed mechanisms of chemical reactions. mdpi.com This approach allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org The energy of the transition state determines the activation energy of the reaction, providing insight into its kinetics.

For a molecule like this compound, DFT can be used to model various transformations. For instance, it can predict the transition states involved in nucleophilic aromatic substitution reactions, helping to understand regioselectivity and resolve discrepancies between different experimental outcomes. By analyzing the geometry and energy of the transition state, researchers can gain a deeper understanding of the factors controlling the reaction rate and product distribution. youtube.com This method has been successfully applied to study complex processes, including cycloaddition reactions involving nitro-substituted compounds and metal-catalyzed cross-couplings. nih.govrsc.org

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are available to study the properties of this compound.

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory fall into this category. acs.org These methods have been used to determine energetic parameters for protonation and the formation of homocomplexed cations in derivatives of 4-nitropyridine (B72724) N-oxide, a class of compounds closely related to this compound. acs.org While computationally more demanding than DFT, ab initio methods can provide highly accurate results for molecular energies and structures.

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and MNDO, are derived from Hartree-Fock theory but are simplified by using parameters obtained from experimental data to approximate certain integrals. uni-muenchen.denih.gov This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. nih.govmpg.de While less accurate, they are useful for initial explorations of molecular geometries, conformational analysis, and for providing qualitative insights before undertaking more computationally expensive calculations. uomustansiriyah.edu.iqscribd.com

| Method Type | General Approach | Typical Application |

| DFT | Solves the Kohn-Sham equations using an approximate exchange-correlation functional. aps.org | Electronic structure, reaction mechanisms, spectroscopic data. mdpi.com |

| Ab Initio | Solves the Schrödinger equation from first principles with no empirical data. acs.org | High-accuracy energy and geometry calculations. acs.org |

| Semi-Empirical | Simplifies Hartree-Fock theory using empirical parameters. uni-muenchen.denih.gov | Fast geometry optimization, large system screening. uomustansiriyah.edu.iq |

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior, conformational flexibility, and thermodynamic properties of a molecule in various environments, such as in solution or in complex with a biological macromolecule. nih.govrsc.org

For this compound, MD simulations could be employed to explore its conformational landscape, study its interactions with solvent molecules, or investigate its binding stability within a protein active site. nih.gov While specific MD studies on isolated this compound are not prominent, the technique is widely applied to pyridine derivatives to understand their behavior in biological systems and to aid in the rational design of new molecules. nih.govnih.gov

Applications in Advanced Organic Synthesis

3-Iodo-4-nitropyridine as a Versatile Building Block in Complex Molecular Architectures

This compound serves as a versatile building block for creating complex molecular architectures due to its distinct reactive sites. The carbon-iodine bond at the 3-position is susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Simultaneously, the nitro group at the 4-position acts as a strong electron-withdrawing group, activating the pyridine (B92270) ring towards certain reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent chemical transformations, including diazotization and amide bond formation. This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine ring, making it an ideal starting material for the synthesis of polysubstituted pyridine derivatives, which are key components in many pharmaceutical and materials science applications. frontiersin.org The ability to selectively modify different positions on the ring is crucial for building intricate supramolecular structures and complex organic molecules. rsc.org

Table 1: Reactivity and Synthetic Potential of this compound

| Reactive Site | Type of Reaction | Potential Transformation/Product |

| C3-Iodo | Palladium-Catalyzed Cross-Coupling | Formation of C-C, C-N, C-O bonds |

| Metal-Halogen Exchange | Generation of an organometallic intermediate | |

| C4-Nitro | Nucleophilic Aromatic Substitution | Replacement of the nitro group (e.g., with fluorine) nih.gov |

| Reduction | Conversion to a primary amine (4-aminopyridine derivative) | |

| Pyridine Ring | N-Oxidation | Formation of this compound N-oxide |

Precursor for the Synthesis of Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridine derivatives is of significant interest, particularly in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability and binding affinity. acs.org However, the nucleophilic fluorination of electron-rich pyridine rings is often challenging. nih.govrsc.org Research into the fluorination of this compound has revealed important insights into the reactivity of this substrate. When this compound is treated with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), the reaction preferentially occurs at the 4-position, leading to the displacement of the nitro group to form 3-iodo-4-fluoropyridine, rather than the desired substitution of the iodine atom. nih.govgoogle.com This demonstrates a clear preference for substitution at the nitro-activated para-position over the meta-position where the iodine is located. google.com

To achieve fluorination at the 3-position, a modified strategy is required. Studies have shown that converting the pyridine to its N-oxide derivative significantly alters the ring's reactivity. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide successfully yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the target 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.govrsc.org This N-oxide strategy provides a viable route to meta-fluorinated pyridines, which are otherwise difficult to synthesize. nih.govresearchgate.net

Table 2: Comparative Nucleophilic Fluorination of Nitropyridine Substrates

| Substrate | Reagent | Major Product | Outcome | Reference |

| This compound | TBAF | 3-Iodo-4-fluoropyridine | Substitution of the nitro group at the C4 position. google.com | nih.govgoogle.com |

| 3-Bromo-4-nitropyridine | TBAF | 3-Bromo-4-fluoropyridine | Substitution of the nitro group at the C4 position. nih.gov | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | 3-Fluoro-4-nitropyridine N-oxide | Successful substitution of the halogen at the C3 position. | nih.govrsc.org |

Fluorinated pyridine derivatives are crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter. The synthesis of molecules like [¹⁸F]3-fluoro-4-aminopyridine is of particular interest. This compound is a fluorine-containing analog of 4-aminopyridine, a drug used for multiple sclerosis, and is under investigation as an imaging agent for demyelination in the central nervous system. nih.govgoogle.com The ability to incorporate ¹⁸F into such molecules allows for non-invasive imaging and diagnosis. The synthetic routes developed from nitropyridine precursors, such as the N-oxide strategy, are directly applicable to the production of these important medical imaging agents. nih.govresearchgate.net

Radiofluorination for PET radioligands must be rapid and efficient due to the short half-life of fluorine-18 (approximately 110 minutes). The direct nucleophilic radiofluorination of pyridines, especially at the meta-position, is challenging. nih.govrsc.org Attempts to directly radiofluorinate precursors like 3-bromo-4-nitropyridine or this compound with [¹⁸F]fluoride result in substitution at the 4-position (nitro group displacement). nih.gov

A successful and novel method involves the use of a pyridine N-oxide precursor. Specifically, the radiofluorination of 3-bromo-4-nitropyridine N-oxide with [¹⁸F]TBAF produces [¹⁸F]3-fluoro-4-nitropyridine N-oxide. nih.govrsc.org This intermediate can then be rapidly converted to the desired [¹⁸F]3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This approach represents a significant advancement, offering a new pathway for the synthesis of meta-fluorinated pyridines for radiopharmaceutical applications. nih.gov

Participation in Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwikipedia.org This reactivity allows for the facile introduction of a wide variety of functional groups at the 3-position of the pyridine ring.

Notable examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, enabling the synthesis of biaryl and related structures. nobelprize.org

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable in materials science and as precursors for further transformations. nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes. nobelprize.org

Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a crucial reaction in the synthesis of many pharmaceuticals. nih.gov

These reactions are characterized by their high functional group tolerance and generally mild reaction conditions, making this compound a highly adaptable substrate for creating diverse molecular libraries. nobelprize.orgnih.gov The mechanism for these reactions typically involves an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Role in Multi-Component Reactions for Diverse Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govcapes.gov.br These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

While this compound itself may not be a direct component in common MCRs, it serves as a critical precursor to a key MCR substrate. The nitro group can be easily reduced to an amine, yielding 4-amino-3-iodopyridine (B1302334). Primary amines are fundamental components in many well-known MCRs, such as the Ugi and Passerini reactions. researchgate.net The resulting 4-amino-3-iodopyridine could, for example, participate in an Ugi four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid. This would allow for the rapid construction of complex, highly functionalized heterocyclic structures, which can then be further modified at the 3-position via the still-present iodo group, demonstrating the role of this compound in strategies for diversity-oriented synthesis. nih.gov

Applications in the Synthesis of Agrochemicals

The pyridine ring is a "privileged scaffold" found in a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov The functionalization of this core structure is key to discovering new and effective crop protection agents. This compound represents a valuable starting point for the synthesis of novel agrochemical candidates. The two functional groups allow for the systematic introduction and modification of various substituents to optimize biological activity. nih.gov

For instance, the iodo group can be replaced via cross-coupling reactions to introduce toxophores or groups that enhance systemic transport within a plant. The nitro group can be reduced to an amine and subsequently derivatized to create a wide range of amides, ureas, or other functionalities known to possess pesticidal properties. This synthetic flexibility makes this compound an important intermediate in the derivatization methods used to discover next-generation agrochemicals. nih.gov

Emerging Applications in Medicinal Chemistry and Biological Sciences

3-Iodo-4-nitropyridine as a Scaffold in Drug Discovery and Development

A "scaffold" in drug discovery refers to a core molecular structure that can be systematically modified to create a library of related compounds. This compound is considered an important scaffold because its structure features two key reactive sites: a nitro group and an iodine atom on a pyridine (B92270) ring. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for various chemical reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. frontiersin.orgarkat-usa.org This reactivity allows for the straightforward introduction of a wide array of different chemical groups at the 3-position of the pyridine ring.

Simultaneously, the nitro group can be chemically reduced to an amino group, which then provides another point for derivatization. This dual reactivity enables the synthesis of a diverse library of molecules from a single starting scaffold, which is a crucial strategy in modern drug discovery for efficiently exploring chemical space to find new drug candidates. mdpi.comresearchgate.net

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, and the enzyme HIV-1 Reverse Transcriptase (RT) is a critical target for many antiretroviral drugs. nih.gov The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an ongoing area of research aimed at overcoming drug resistance. Pyridine and its fused heterocyclic derivatives, such as pyridopyrimidines, are scaffolds found in some compounds investigated for anti-HIV activity. mdpi.com

The versatility of this compound makes it a plausible starting material for the synthesis of complex heterocyclic systems that could be evaluated as anti-HIV agents. nih.govnih.gov Its ability to undergo coupling reactions allows for the construction of the larger, more complex molecules often required for potent enzymatic inhibition. While the pyridine moiety is a component of many advanced intermediates for anti-HIV drugs, specific, widely-published examples detailing the use of this compound as the initial precursor for current anti-HIV-1 RT inhibitors are not prominent in the surveyed literature. nih.govmdpi.comnih.gov

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. As a result, kinase inhibitors are a major class of modern therapeutics. elsevierpure.com The pyridopyrimidine skeleton is a well-established "privileged scaffold" in the design of kinase inhibitors because it can mimic the adenine (B156593) ring of ATP, enabling it to bind effectively in the enzyme's active site. nih.gov

This compound is a key precursor for synthesizing substituted pyridopyrimidines. arkat-usa.orgnih.gov The synthesis often involves a sequence of reactions where the iodine is replaced via a Suzuki coupling to add a desired chemical group, followed by reactions involving the nitro-group (often after reduction to an amine) to build the fused pyrimidine (B1678525) ring. arkat-usa.org This strategy allows for the creation of diverse pyridopyrimidine derivatives that can be screened for inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org

Table 1: Synthetic Utility of this compound in Kinase Inhibitor Scaffolds

| Reaction Type | Role of this compound | Resulting Scaffold | Targeted Kinase Class (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Provides the iodinated pyridine core for C-C bond formation. | Aryl-substituted nitropyridines | Precursor for various inhibitors |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogs) by making small, systematic changes to a lead molecule and evaluating how these changes affect its biological activity. nih.gov This process helps identify which parts of the molecule are essential for its therapeutic effect (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability. nih.govmdpi.com

For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the ring are critical for their biological function. nih.gov For example, in the context of anticancer agents, the addition of certain electron-withdrawing or electron-donating groups can significantly enhance or decrease a compound's cytotoxicity against cancer cell lines. nih.gov Similarly, the size and lipophilicity of the substituent can influence how well the molecule binds to its biological target. nih.govnih.gov

While the principles of SAR are broadly applied to pyridine-based drug candidates, detailed SAR studies focusing specifically on a series of molecules derived directly from the this compound scaffold are not extensively documented in dedicated publications. However, the chemical reactivity of this starting material makes it an ideal tool for generating the chemical diversity needed for such studies. researchgate.net

Computational Docking Studies for Biological Target Interactions

Computational (or molecular) docking is a powerful in-silico technique used in drug discovery to predict how a small molecule (a ligand) might bind to the active site of a target protein. researchgate.net This method uses computer algorithms to model the interactions between the ligand and the protein, calculating a "docking score" that estimates the binding affinity. It allows chemists to prioritize which molecules to synthesize and test in the lab, saving time and resources. researchgate.net

Docking studies are routinely performed on novel pyridine and pyridopyrimidine derivatives to understand how they interact with the amino acid residues in the active site of their target enzymes, such as protein kinases. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-protein complex, providing a rationale for the molecule's observed biological activity. researchgate.net While this is a standard method for the broader class of pyridine-based inhibitors, specific computational studies focusing on derivatives of this compound are documented as part of the broader research into novel heterocyclic agents rather than in standalone analyses of this specific precursor. nih.gov

Precursors for Biologically Active Nitrogen Heterocycles

The true value of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active nitrogen heterocycles. nih.gov Nitrogen heterocycles are core components of numerous FDA-approved drugs due to their ability to engage in various biological interactions.

The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. frontiersin.orgnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This enables chemists to "build" complex molecules by attaching various aryl, heteroaryl, or alkyl groups to the pyridine ring, thereby creating scaffolds like the pyridopyrimidines used in kinase inhibitors. arkat-usa.org The subsequent modification of the nitro group further expands the range of possible structures, solidifying the role of this compound as a foundational building block in the synthesis of novel therapeutic candidates. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Potential Applications in Materials Science and Catalysis

Exploration of 3-Iodo-4-nitropyridine Derivatives in Novel Materials

The functional groups of this compound serve as versatile handles for chemical modification, allowing for its incorporation into larger molecular architectures and polymeric structures. This adaptability is key to the development of new materials with tailored properties.

The incorporation of specific chemical moieties into polymer chains is a fundamental strategy for creating "functional polymers" with desired physical, chemical, or biological properties. These properties can include enhanced thermal stability, conductivity, antimicrobial activity, or specific reactivity. The development of such polymers is a significant area of research, with applications ranging from protective coatings to advanced biomedical devices. mdpi.commdpi.comnih.gov

While direct large-scale polymerization of this compound itself is not widely documented, its derivatives are valuable precursors for functionalized monomers. The iodine atom can be readily displaced or used in cross-coupling reactions to attach the nitropyridine unit to a polymerizable group. Subsequently, these monomers can be used to synthesize polymers with pendant nitropyridine groups. The strong dipole moment and electron-accepting nature of the nitropyridine moiety can impart unique characteristics to the resulting polymer, influencing properties like adhesion, dyeability, and compatibility with other materials. mdpi.com

Furthermore, iodine-functionalized polymers are gaining attention for their utility as recyclable catalysts. rsc.org Hypercrosslinked polymers containing iodine have been synthesized and demonstrated to be effective heterogeneous catalysts in reactions such as alcohol oxidation. rsc.org This suggests a potential pathway where this compound could be incorporated into a polymer matrix, not only to modify the material's bulk properties but also to introduce sites for catalytic activity.

| Polymer Type | Functional Group | Potential Application |

| Polyacrylates/Polymethacrylates | Pendant 3-amino-4-nitropyridine (from reduction of the nitro group) | Cross-linking agents, metal-chelating materials |

| Polyolefins | Incorporated nitropyridine units via copolymerization | Improved adhesion and printability |

| Hypercrosslinked Polymers | Iodine functional groups | Heterogeneous catalysis, recyclable catalysts |

Non-linear optical (NLO) materials are substances that exhibit a non-proportional response to the strength of an applied electric field, such as that from intense laser light. youtube.com This behavior can lead to phenomena like second-harmonic generation (frequency doubling) and is crucial for applications in telecommunications, optical switching, and laser technology. youtube.com

Organic molecules with strong electron donor and acceptor groups often exhibit significant NLO properties. Pyridine (B92270) N-oxides, particularly those substituted with nitro groups, have been a subject of considerable interest in this field. The N-oxide group acts as a potent electron donor, while the nitro group is a strong electron acceptor, creating a significant intramolecular charge-transfer character that is often associated with high NLO response.

Research has been conducted on polymers containing pyridine N-oxide imine pendant moieties. cambridge.org While side reactions involving the N-oxide group can sometimes interfere with the formation of highly ordered liquid crystalline phases, these polymers can form clear, transparent glasses that may have NLO applications when poled. cambridge.org The fundamental chromophore remains largely intact, preserving the potential for NLO activity. cambridge.org The study of compounds like 2-(N-prolinol)-5-nitropyridine (PNP) has also revealed strong dispersion and high birefringence, which are important optical properties. researchsolutions.com

Although this compound is not an N-oxide, its N-oxide derivative, this compound N-oxide, would be a prime candidate for NLO applications. The combination of the iodo-, nitro-, and N-oxide groups would create a highly polarized molecule. Theoretical and experimental studies on such derivatives could reveal significant NLO properties, making them targets for incorporation into polymeric matrices for advanced photonic devices.

| Compound Class | Key Features | Potential NLO Application |

| Nitropyridine N-Oxides | Strong intramolecular charge transfer | Poled polymeric glasses for frequency conversion |

| 2-(N-prolinol)-5-nitropyridine (PNP) | High birefringence and strong dispersion | Optical components |

| Hypothetical this compound N-oxide | Highly polarized structure | Advanced photonic materials |

Role in Catalytic Systems and Ligand Design

The design of ligands is a cornerstone of modern coordination chemistry and catalysis. researchgate.netwiley.com Ligands bind to a central metal atom and modulate its electronic and steric properties, thereby controlling the metal's reactivity and selectivity in catalytic cycles. wiley.com

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Therefore, this compound and its derivatives can be employed as ligands in the synthesis of coordination complexes. The electronic properties of the pyridine ring are significantly influenced by the iodo and nitro substituents, which can, in turn, affect the properties of the resulting metal complex.

For instance, chiral 4-aryl-pyridine-N-oxides have been successfully designed and synthesized for use as efficient nucleophilic organocatalysts in asymmetric reactions. acs.org This demonstrates the utility of the substituted pyridine N-oxide framework in catalysis. By analogy, derivatives of this compound could be developed into new classes of ligands for asymmetric catalysis or other specialized applications. The iodine atom offers a site for further functionalization, for example, through Suzuki or Sonogashira coupling reactions, allowing for the construction of more complex, multidentate ligand architectures.

Furthermore, copper(I) iodide has been shown to form coordination polymers with ligands like 3-nitropyridine (B142982). researchgate.net These materials can exhibit interesting structural and luminescent properties. The use of this compound as a ligand in similar systems could lead to the formation of novel coordination networks with potentially useful catalytic or material properties.

| Ligand/Catalyst Type | Metal Center (if applicable) | Application Area |

| Chiral 4-Aryl-pyridine-N-oxides | N/A (Organocatalyst) | Asymmetric acyl transfer reactions |

| 3-Nitropyridine | Copper(I) | Coordination polymers, luminescent materials |

| Functionalized this compound Derivatives | Various transition metals | Custom ligand design for specific catalytic transformations |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodo-4-nitropyridine, and what challenges arise during its synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using precursors like 3-bromo-4-nitropyridine or direct iodination of nitropyridine derivatives. Key challenges include regioselectivity issues and competing side reactions, such as dehalogenation or nitro group reduction. For example, fluorination attempts on this compound under basic conditions (e.g., TBAF in DMSO) may yield unintended products like 3-iodo-4-fluoropyridine instead of the desired nitro-fluoro derivative . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical to suppress side pathways.

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : The iodine atom induces distinct deshielding effects in and NMR spectra. For example, the nitro group’s electron-withdrawing effect shifts aromatic protons downfield (~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 250.98 g/mol for CHINO) and isotopic patterns from iodine ().

- X-ray Crystallography : Resolves regiochemistry and confirms nitro/iodo substitution patterns, as seen in structurally analogous pyridine derivatives .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and thermal degradation. Storage should occur in amber glassware at –20°C under inert gas (N or Ar). Decomposition risks include:

- Thermal instability : Elevated temperatures (>100°C) may cleave the C–I bond or reduce the nitro group.

- Photoreactivity : UV exposure can induce radical pathways, leading to polymerization or iodination byproducts. Stability testing via TGA/DSC is recommended to establish safe handling protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during fluorination of this compound?

- Methodological Answer : Fluorination via SNAr often fails due to the nitro group’s meta-directing effects. Strategies include:

- Catalyst screening : Transition metals (e.g., CuI) may enhance iodine displacement kinetics.

- Solvent optimization : Polar aprotic solvents (DMSO, DMF) improve fluoride ion solubility but may require additives (e.g., crown ethers) to stabilize intermediates.

- Temperature modulation : Lower temperatures (25°C) reduce side reactions but prolong reaction times. Parallel microreactor screening can identify optimal conditions efficiently .

Q. How should researchers address contradictory data in the literature regarding the reactivity of this compound?

- Methodological Answer : Contradictions often arise from variations in experimental setups (e.g., reagent purity, solvent grade). A systematic approach includes:

- Reproducibility trials : Replicate reported procedures with controlled variables (e.g., anhydrous vs. hydrated solvents).

- Cross-validation : Use complementary techniques (e.g., in situ IR spectroscopy) to monitor reaction progress and intermediate formation.

- Computational modeling : DFT calculations predict transition states and regioselectivity trends, resolving discrepancies between experimental outcomes .

Q. What computational tools are effective for predicting the electronic properties of this compound and its derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models:

- Electrostatic potentials : Highlights nucleophilic/electrophilic sites (e.g., nitro group’s electron-deficient character).

- Frontier molecular orbitals (HOMO/LUMO) : Predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Thermodynamic stability : Gibbs free energy calculations assess substituent effects on decomposition pathways .

Q. What strategies enable selective functionalization of this compound for diverse derivative synthesis?

- Methodological Answer : Sequential functionalization leverages the iodine atom’s versatility:

- Cross-coupling : Pd-catalyzed reactions (e.g., Heck, Sonogashira) introduce aryl, alkenyl, or alkynyl groups.

- Nitro group reduction : Catalytic hydrogenation (H, Pd/C) converts nitro to amine, enabling further derivatization (e.g., amidation, diazotization).

- Halogen exchange : Iodine can be replaced with other halogens (e.g., Br, Cl) via Ullmann or Finkelstein reactions for tailored reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.